Dimethyl(2-phenylethenyl)sulfanium perchlorate
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Overview
Description
Dimethyl(2-phenylethenyl)sulfanium perchlorate is an organosulfur compound that belongs to the class of sulfonium salts These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents The perchlorate anion serves as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethenyl)sulfanium perchlorate can be synthesized through the reaction of dimethyl sulfide with 2-phenylethenyl chloride in the presence of perchloric acid. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in dimethyl sulfide attacks the carbon atom in 2-phenylethenyl chloride, displacing the chloride ion and forming the sulfonium ion. The perchlorate anion is then introduced to balance the charge.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-phenylethenyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide and 2-phenylethenyl derivatives.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Scientific Research Applications
Dimethyl(2-phenylethenyl)sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl(2-phenylethenyl)sulfanium perchlorate involves its interaction with various molecular targets. The positively charged sulfur atom can interact with nucleophilic sites on biomolecules, leading to potential biological effects. The compound can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium iodide: Another sulfonium salt with similar reactivity but different substituents.
Dimethylsulfoniopropionate: A naturally occurring sulfonium compound found in marine organisms.
S-adenosylmethionine: A biologically important sulfonium compound involved in methylation reactions.
Uniqueness
Dimethyl(2-phenylethenyl)sulfanium perchlorate is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
65817-86-9 |
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Molecular Formula |
C10H13ClO4S |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
dimethyl(2-phenylethenyl)sulfanium;perchlorate |
InChI |
InChI=1S/C10H13S.ClHO4/c1-11(2)9-8-10-6-4-3-5-7-10;2-1(3,4)5/h3-9H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
JBVRRKLJGGWNGR-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)C=CC1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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